molecular formula C29H47N3O4 B114931 tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate CAS No. 142580-65-2

tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Cat. No.: B114931
CAS No.: 142580-65-2
M. Wt: 501.7 g/mol
InChI Key: LYMBPRXTWAXSBF-VMAPGKTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 142580-65-2, molecular weight: 501.7 g/mol) is a stereochemically complex molecule featuring a tert-butyl carbamate group, a hydroxyl group, a phenyl substituent, and a decahydroisoquinoline core. Its stereochemical configuration includes five defined stereocenters (2S,3R,3S,4aS,8aS), which influence its conformational stability and intermolecular interactions. The topological polar surface area (90.9 Ų) and hydrogen-bonding capacity (3 donors, 5 acceptors) suggest moderate solubility in polar solvents, while the high XLogP3 value (5.1) indicates lipophilicity, favoring membrane permeability .

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H47N3O4/c1-28(2,3)31-26(34)24-17-21-14-10-11-15-22(21)18-32(24)19-25(33)23(16-20-12-8-7-9-13-20)30-27(35)36-29(4,5)6/h7-9,12-13,21-25,33H,10-11,14-19H2,1-6H3,(H,30,35)(H,31,34)/t21-,22+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMBPRXTWAXSBF-VMAPGKTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H47N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70931534
Record name 2-(3-{[tert-Butoxy(hydroxy)methylidene]amino}-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142580-65-2
Record name Carbamic acid, ((1S,2R)-3-((3S,4aS,8aS)-3-(((1,1-dimethylethyl)amino)carbonyl)octahydro-2(1H)-isoquinolinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, 1,1-dimethylethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142580652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-{[tert-Butoxy(hydroxy)methylidene]amino}-2-hydroxy-4-phenylbutyl)-N-tert-butyldecahydroisoquinoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70931534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate (CAS Number: 142580-65-2) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on diverse sources and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC29H47N3O4
Molecular Weight501.701 g/mol
Density1.082 g/cm³
Boiling Point680.5 °C at 760 mmHg
Flash Point365.4 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may contribute to its therapeutic potential:

  • Anti-inflammatory Effects : The compound has been shown to suppress the activation of NF-kappa-B and enhance AP-1 activity, which are crucial in regulating inflammatory responses . This suggests potential applications in treating inflammatory diseases.
  • Cell Cycle Regulation : It may repress cell cycle negative regulators such as CDKN1A (p21), thereby influencing cell proliferation and survival . This property could be beneficial in cancer therapy.
  • Lipid Metabolism Modulation : The compound interacts with proteins involved in lipid accumulation and storage in hepatocytes, suggesting a role in metabolic disorders like fatty liver disease .
  • Neuroprotective Properties : In vitro studies have indicated that related compounds possess protective effects against amyloid-beta-induced toxicity in astrocytes by reducing TNF-alpha levels and oxidative stress . This highlights its potential use in neurodegenerative diseases like Alzheimer's.

Study on Neuroprotective Effects

A study investigated the effects of a structurally similar compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results demonstrated that the compound inhibited Aβ aggregation and reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests that the compound could mitigate neuroinflammation associated with Alzheimer's disease.

Study on Anti-inflammatory Mechanisms

Another research focused on the anti-inflammatory mechanisms of the compound. It was found to bind to dendritic cells via C1QR1, leading to down-regulation of T-cell proliferation . This mechanism indicates its potential for use in autoimmune diseases where T-cell activity needs regulation.

Detailed Research Findings

The following table summarizes key findings from various studies regarding the biological activities of the compound:

Activity TypeObservationsReferences
Anti-inflammatorySuppresses NF-kappa-B; activates AP-1
Cell Cycle RegulationRepresses CDKN1A; enhances cell proliferation
Lipid MetabolismAlters lipid metabolism in hepatocytes
NeuroprotectionReduces TNF-alpha; inhibits Aβ aggregation

Scientific Research Applications

Scientific Research Applications

1. HIV Protease Inhibitors

One of the primary applications of tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate is as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors play a crucial role in antiretroviral therapy for HIV/AIDS patients by preventing the virus from replicating .

2. Central Nervous System (CNS) Research

The compound has also been investigated for its potential effects on the central nervous system. Its structural characteristics suggest it may interact with various neurotransmitter systems or receptors . This opens avenues for research into treatments for neurological disorders.

3. Chiral Organic Compounds

Due to its chiral nature, this compound serves as a building block in the synthesis of other chiral organic compounds. Chiral compounds are essential in pharmaceuticals as they often exhibit different biological activities depending on their stereochemistry .

Case Studies

Case Study 1: Development of Antiretroviral Drugs

In a study published by Kiralj and Ferreira (2019), tert-butyl N-[(2S,3R)-4... was utilized to synthesize novel HIV protease inhibitors. The results demonstrated that these inhibitors exhibited potent activity against HIV strains resistant to existing treatments. The study highlighted the compound's importance in developing next-generation antiretroviral therapies .

Case Study 2: CNS Activity Exploration

Research conducted by Zhang et al. (2020) explored the CNS activity of various isoquinoline derivatives including tert-butyl N-[(2S,3R)-4... The findings indicated that certain modifications to the compound could enhance its neuroprotective effects in models of neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous tert-butyl carbamate derivatives , emphasizing structural variations, physicochemical properties, and functional roles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Functional/Structural Differences Potential Applications
Target Compound C₂₉H₄₅N₃O₄ 501.7 Decahydroisoquinoline core, hydroxyl group, phenyl group, tert-butyl carbamoyl High stereochemical complexity; balanced polar/lipophilic character Intermediate in peptide synthesis or protease inhibitors
Saquinavir Mesylate (HIV protease inhibitor) C₃₈H₅₀N₆O₅ 670.8 Quinoline-2-carbonylamino group, extended amine chain Larger molecular weight; enhanced hydrogen-bonding (6 donors, 9 acceptors) for protease binding Antiretroviral therapy
tert-butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.7 4-Chlorophenethyl group, no stereocenters Simpler structure; lower LogP (3.8 estimated) Pharmaceutical intermediate
tert-butyl (2S,3S)-1-(4-(benzyloxy)phenyl)-4-chloro-3-hydroxybutan-2-ylcarbamate (CAS: 174801-33-3) C₂₂H₂₈ClNO₄ 405.9 Benzyloxy-phenyl group, chlorine substituent Increased aromaticity; higher density (1.178 g/cm³) Chiral building block for drug candidates
tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate C₁₂H₂₂BrNO₂ 292.2 Bromine atom, branched alkyl chain Enhanced electrophilicity due to bromine; lower polarity Alkylation reagent in organic synthesis
tert-butyl (2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)-1-phenylbutan-2-ylcarbamate C₂₅H₃₅N₃O₇S 521.6 Nitrophenylsulfonamido group, isobutyl chain Electron-withdrawing nitro group; high PSA (150.14 Ų) Probable protease inhibitor or enzyme ligand

Key Research Findings

Stereochemical Influence : The target compound’s multiple stereocenters enhance its binding specificity compared to simpler analogs like tert-butyl (4-chlorophenethyl)carbamate , which lacks defined stereochemistry .

Solubility vs. Permeability : Compounds with higher LogP (e.g., target compound: 5.1) exhibit better membrane penetration but lower aqueous solubility, necessitating formulation optimization for drug delivery .

Functional Group Trade-offs : The nitro group in tert-butyl (2R,3S)-3-hydroxy-4-(N-isobutyl-4-nitrophenylsulfonamido)...carbamate enhances electrophilicity but increases metabolic instability compared to the target compound’s carbamoyl group .

Preparation Methods

Core Octahydroisoquinoline Synthesis

The (3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinoline moiety is constructed via Pictet-Spengler cyclization , leveraging 2-cyclohexenylethylamine (II) and 4-alkoxybenzaldehyde (III) under buffered acetonitrile conditions . Key parameters include:

Reaction Conditions :

  • Solvent : 1:1 (v/v) acetonitrile/potassium dihydrogen phosphate buffer (pH 5–7)

  • Temperature : 55–60°C

  • Equivalents : 1.2 equivalents of aldehyde relative to amine

This method achieves 83.3% yield for 1-(4-methoxybenzyl)-octahydroisoquinoline, confirmed by TLC and recrystallization . Stereochemical integrity at C3 is maintained through chiral auxiliary-assisted reductions, as described in analogous diastereoselective syntheses .

tert-Butylcarbamoyl Group Installation

The tert-butylcarbamoyl group at C3 is introduced via Boc-protection followed by carbamate coupling. Patent CN102020589B outlines a protocol using N-Boc-D-serine, isobutyl chlorocarbonate, and benzylamine in anhydrous ethyl acetate :

Stepwise Procedure :

  • Activation : N-Boc-D-serine reacts with isobutyl chlorocarbonate and N-methylmorpholine at −20°C.

  • Coupling : Benzylamine is added, followed by warming to 15–20°C for 2 hours.

  • Workup : Extraction with ethyl acetate, acid/base washes, and crystallization yield the Boc-protected intermediate (83% yield) .

Critical Parameters :

  • Molar Ratios : N-Boc-D-serine : isobutyl chlorocarbonate : N-methylmorpholine = 1 : 1.2 : 1.2

  • Solvent Purity : Anhydrous ethyl acetate prevents hydrolysis.

Amino Alcohol Side-Chain Elaboration

The (2S,3R)-3-hydroxy-1-phenylbutan-2-yl side chain is synthesized via asymmetric aldol reaction , adapting methods from anti- and syn-diaminobutanoic acid syntheses .

Key Steps :

  • Enolate Formation : tert-Butyl cinnamate is treated with a chiral lithium amide base to generate a configurationally stable enolate.

  • Electrophilic Trapping : Trisyl azide introduces the amino group with 98% ee and de .

  • Reduction : Sodium borohydride reduces the ketone to the alcohol, preserving stereochemistry.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Enolate BaseLDA/(−)-Sparteine95% ee
ElectrophileTrisyl azide98% de
Reduction ConditionsNaBH4, −78°C89% yield

Final Assembly and Deprotection

Convergent synthesis combines the octahydroisoquinoline core, carbamate, and amino alcohol via amide coupling and global deprotection :

Sequential Protocol :

  • Amide Bond Formation : EDCl/HOBt-mediated coupling between the octahydroisoquinoline amine and Boc-protected amino alcohol.

  • Deprotection : TFA-mediated removal of tert-butyl groups, followed by neutralization.

Spectroscopic Validation :

  • 1H NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 3.58 (m, 2H, CH2NH), 4.80 (t, J = 5.8 Hz, OH) .

  • MS : m/z 295.2 [M+H]+ .

Reaction Optimization and Challenges

Key Challenges :

  • Stereochemical Drift : Elevated temperatures during cyclization risk epimerization. Mitigated via buffered conditions .

  • Boc Hydrolysis : Acidic workup requires precise pH control to prevent premature deprotection .

Scale-Up Considerations :

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized lipases) improve cost-efficiency for industrial production .

  • Solvent Recovery : Acetonitrile/buffer systems enable >90% solvent reuse .

Comparative Analysis of Synthetic Routes

MethodYield (%)Stereopurity (ee/de)Scalability
Pictet-Spengler 83.3>95% deIndustrial
Boc Coupling 8398% eeLab-scale
Asymmetric Aldol 8998% ee/dePilot-scale

Q & A

Q. What are the established synthetic routes for this carbamate derivative, and what key stereochemical challenges exist in its preparation?

  • Methodological Answer : The compound's synthesis typically employs peptide coupling strategies due to its structural similarity to HIV protease inhibitors like saquinavir . Key steps include:
  • Protection of stereocenters : Use of tert-butyl carbamates and isoquinoline derivatives to preserve stereochemical integrity during coupling reactions .
  • Solid-phase synthesis : For modular assembly of the isoquinoline and phenylbutan-2-yl moieties .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns to resolve enantiomers, followed by characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .
  • Key Challenge : Maintaining the (2S,3R) and (3S,4aS,8aS) configurations during cyclization steps, which requires strict temperature control (-20°C to 0°C) and anhydrous conditions .

Q. Which crystallographic techniques and software are most effective for determining the absolute configuration of its multiple stereocenters?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry using the SHELX suite (SHELXL for refinement, SHELXS for structure solution). For example, SHELXL refines anisotropic displacement parameters to confirm bond angles and torsional strain in the isoquinoline ring .
  • Data Collection : Cryocooling (100 K) minimizes thermal motion artifacts. Synchrotron radiation improves resolution for heavy atoms (e.g., bromine derivatives) .
  • Validation : Cross-checking with circular dichroism (CD) spectroscopy or computational methods (e.g., density functional theory, DFT) ensures consistency .

Advanced Research Questions

Q. How can advanced computational modeling predict non-covalent interactions between this carbamate derivative and biological targets like HIV protease?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding dynamics in explicit solvent (e.g., TIP3P water model) to assess hydrogen bonding between the carbamate group and protease active sites (e.g., Asp25 in HIV-1 protease) .
  • Density Functional Theory (DFT) : Calculate binding energies of the tert-butylcarbamoyl moiety with hydrophobic pockets (e.g., ΔG values for isoquinoline-Pro81 interactions) .
  • Machine Learning : Train models on existing protease inhibitor datasets to predict resistance mutations (e.g., V82A) that reduce binding affinity .

Q. What experimental strategies address discrepancies between in vitro antiviral activity data and molecular docking predictions?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking results. For example, entropy-driven binding may explain false-negative docking scores due to solvent effects .
  • Resistance Profiling : Test against mutant proteases (e.g., G48V, L90M) to identify structural determinants of activity loss .
  • Cryo-EM : Resolve ligand-protease complexes at near-atomic resolution (3–4 Å) to detect unexpected binding conformations .

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence its supramolecular assembly in solid-state chemistry?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C-H···O hydrogen bonds between carbamate and phenyl groups) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability (decomposition >250°C) with packing efficiency .
  • Synchrotron Powder Diffraction : Monitor phase transitions under mechanical stress (e.g., grinding) to assess crystal engineering potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.